molecular formula C20H20N4O4S2 B4695510 ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

Cat. No.: B4695510
M. Wt: 444.5 g/mol
InChI Key: MZTMTIZDHLMPMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiophene ring, a thiazole ring, and a pyridine ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves multiple steps, including the formation of the thiophene ring, the thiazole ring, and the pyridine ring. The reaction conditions typically require the use of specific reagents and catalysts to ensure the correct formation of each ring and the subsequent coupling of these rings to form the final compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved but may include the use of bases or acids as catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving thiophene, thiazole, and pyridine rings.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as modulation of signaling pathways or induction of cell death.

Comparison with Similar Compounds

  • ISOPROPYL 5-(AMINOCARBONYL)-2-[(CHLOROACETYL)-AMINO]-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • ISOPROPYL 2-AMINO-4-METHYL-5-{[(2-METHYLPHENYL)-AMINO]CARBONYL}THIOPHENE-3-CARBOXYLATE

Comparison: Compared to these similar compounds, ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE features a more complex structure with additional functional groups. This complexity may confer unique properties, such as enhanced binding affinity to certain targets or increased stability under specific conditions.

Properties

IUPAC Name

propan-2-yl 5-carbamoyl-4-methyl-2-[(4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-9(2)28-20(27)13-10(3)14(16(21)25)29-19(13)24-17(26)15-11(4)23-18(30-15)12-6-5-7-22-8-12/h5-9H,1-4H3,(H2,21,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTMTIZDHLMPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 3
ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ISOPROPYL 5-(AMINOCARBONYL)-4-METHYL-2-({[4-METHYL-2-(3-PYRIDYL)-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE

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